molecular formula C18H15ClN2O B406299 (4Z)-2-(4-chlorophenyl)-5-methyl-4-[(4-methylphenyl)methylidene]pyrazol-3-one CAS No. 333342-12-4

(4Z)-2-(4-chlorophenyl)-5-methyl-4-[(4-methylphenyl)methylidene]pyrazol-3-one

Cat. No.: B406299
CAS No.: 333342-12-4
M. Wt: 310.8g/mol
InChI Key: MJZUGSWYRXVEJU-BOPFTXTBSA-N
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Description

(4Z)-2-(4-chlorophenyl)-5-methyl-4-[(4-methylphenyl)methylidene]pyrazol-3-one is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazolone core, substituted with a chlorophenyl group and a methylphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-chlorophenyl)-5-methyl-4-[(4-methylphenyl)methylidene]pyrazol-3-one typically involves the condensation of 4-chlorobenzaldehyde with 4-methylacetophenone in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-chlorophenyl)-5-methyl-4-[(4-methylphenyl)methylidene]pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazolone derivatives.

    Substitution: The chlorophenyl and methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(4Z)-2-(4-chlorophenyl)-5-methyl-4-[(4-methylphenyl)methylidene]pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-inflammatory and analgesic properties.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-chlorophenyl)-5-methyl-4-[(4-methylphenyl)methylidene]pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(4-chlorophenyl)-5-methyl-4-[(4-methylphenyl)methylidene]pyrazol-3-one is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(4Z)-2-(4-chlorophenyl)-5-methyl-4-[(4-methylphenyl)methylidene]pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c1-12-3-5-14(6-4-12)11-17-13(2)20-21(18(17)22)16-9-7-15(19)8-10-16/h3-11H,1-2H3/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZUGSWYRXVEJU-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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